N-[1-(1H-indol-3-yl)propan-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
N-[1-(1H-indol-3-yl)propan-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that features both indole and benzotriazine moieties The indole structure is a common motif in many biologically active compounds, while the benzotriazine ring is known for its diverse chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-yl)propan-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: The benzotriazine ring can be reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives, while reduction of the benzotriazine ring can yield amine derivatives.
Scientific Research Applications
N-[1-(1H-indol-3-yl)propan-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors in the body, while the benzotriazine ring can modulate enzyme activity. These interactions can lead to a range of biological effects, including modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar indole structure but different substituents.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with different functional groups.
Uniqueness
N-[1-(1H-indol-3-yl)propan-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to the combination of indole and benzotriazine moieties, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H23N5O2 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[1-(1H-indol-3-yl)propan-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C22H23N5O2/c1-15(13-16-14-23-19-9-4-2-7-17(16)19)24-21(28)11-6-12-27-22(29)18-8-3-5-10-20(18)25-26-27/h2-5,7-10,14-15,23H,6,11-13H2,1H3,(H,24,28) |
InChI Key |
WTPAZAGXGCYEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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